molecular formula C9H14O2 B14271759 2-(2-Methylpropyl)pent-4-ynoic acid CAS No. 176638-59-8

2-(2-Methylpropyl)pent-4-ynoic acid

Cat. No.: B14271759
CAS No.: 176638-59-8
M. Wt: 154.21 g/mol
InChI Key: CIPDGBZQHUXNFQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pent-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of pentenoic acid, characterized by the presence of an alkyne group at the fourth carbon and an isobutyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)pent-4-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropyl bromide and pent-4-ynoic acid.

    Alkylation Reaction: The first step involves the alkylation of pent-4-ynoic acid with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

    Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)pent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alcohols in the presence of acid catalysts (e.g., sulfuric acid), amines with coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of esters, amides, or anhydrides.

Scientific Research Applications

2-(2-Methylpropyl)pent-4-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving alkynes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpropyl)pent-4-enoic acid: Similar structure but with a double bond instead of a triple bond.

    Pent-4-ynoic acid: Lacks the isobutyl group at the second carbon.

    2-Isobutyl-4-pentenoic acid: Similar structure but with a double bond and an isobutyl group.

Properties

CAS No.

176638-59-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-methylpropyl)pent-4-ynoic acid

InChI

InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h1,7-8H,5-6H2,2-3H3,(H,10,11)

InChI Key

CIPDGBZQHUXNFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC#C)C(=O)O

Origin of Product

United States

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